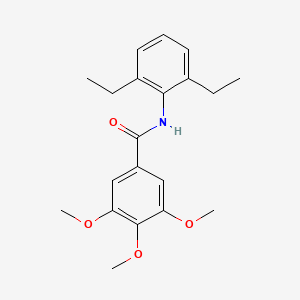

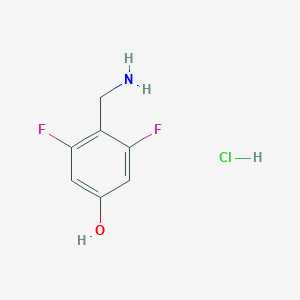

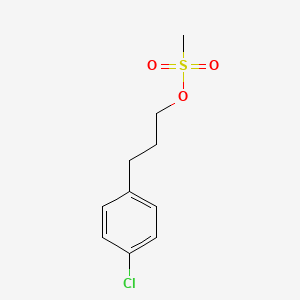

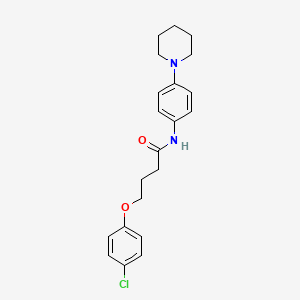

4-(Aminomethyl)-3,5-difluorophenol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aminomethyl compounds are a class of organic compounds that contain an aminomethyl functional group (-NH2-CH2-). They are used in a variety of applications, including as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Synthesis Analysis

The synthesis of aminomethyl compounds often involves the reaction of an amine with a suitable electrophile. For example, 4-aminomethylpiperidine can be synthesized through alkylation, esterification, and a second alkylation .Molecular Structure Analysis

The molecular structure of aminomethyl compounds can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Aminomethyl compounds can undergo a variety of chemical reactions, including alkylation, acylation, and condensation reactions. They can also participate in the formation of Schiff bases .Physical And Chemical Properties Analysis

The physical and chemical properties of aminomethyl compounds can vary widely depending on their structure. These properties can include melting point, boiling point, solubility, density, and refractive index .Aplicaciones Científicas De Investigación

Bioisosteric Analogues of Gamma-Aminobutyric Acid : A study by Qiu et al. (1999) synthesized compounds including 4-(aminomethyl)-2,6-difluorophenol to explore their potential as bioisosteric analogues of gamma-aminobutyric acid (GABA). These compounds showed inhibition of pig brain gamma-aminobutyric acid aminotransferase, suggesting potential applications in neuroscience and pharmacology.

Regioexhaustive Functionalization of Difluorophenols : Marzi et al. (2004) conducted a study on the functionalization of difluorophenols, including 3,5-difluorophenol. This research is significant for synthetic chemistry, demonstrating the potential of organometallic approaches in creating diverse compounds.

Antibacterial Activity of N2-Aminomethyl Derivatives : Plech et al. (2011) investigated the antibacterial activity of novel N2-hydroxymethyl and N2-aminomethyl derivatives, including those of 4-(aminomethyl)-3,5-difluorophenol, against various bacterial strains, indicating its potential in developing new antibacterial agents.

Corrosion Control in Mild Steel : Research by Bentiss et al. (2009) focused on corrosion inhibition in mild steel using compounds related to 4-(aminomethyl)-3,5-difluorophenol. This has implications in materials science, particularly in enhancing the longevity and durability of metals in corrosive environments.

GABA(C) Receptor Antagonists : Chebib et al. (1999) explored aminomethyl-2,6-difluorophenols as a novel class of GABA(C) receptor antagonists. This research contributes to the understanding of GABA receptors and has potential applications in treating neurological disorders.

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in their function or activity .

Biochemical Pathways

It is plausible that the compound could influence various metabolic and signaling pathways, given its potential interactions with proteins and enzymes .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(aminomethyl)-3,5-difluorophenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO.ClH/c8-6-1-4(11)2-7(9)5(6)3-10;/h1-2,11H,3,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIONCXNXLGCIQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CN)F)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

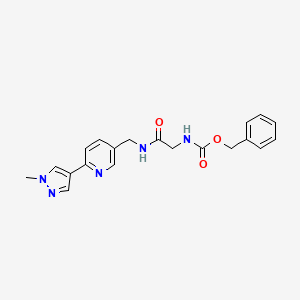

![N-(furan-2-ylmethyl)-2-[(2Z)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2402868.png)

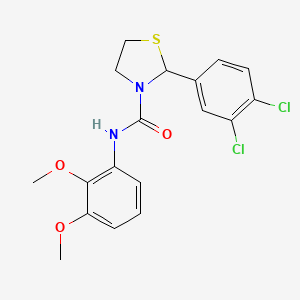

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-bromophenyl)methanone](/img/structure/B2402869.png)

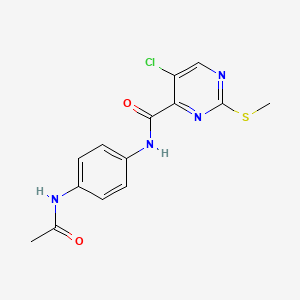

![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide](/img/structure/B2402871.png)

![3-{[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B2402878.png)

![2-Chloro-1-[3-(5-cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]propan-1-one](/img/structure/B2402882.png)

![2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B2402884.png)